3'N-Benzyl Biotin Benzyl Ester
CAS No.:
Cat. No.: VC0209860
Molecular Formula: C₂₄H₂₈N₂O₃S
Molecular Weight: 424.56
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₂₈N₂O₃S |
|---|---|
| Molecular Weight | 424.56 |
Introduction
Chemical Structure and Properties
3'N-Benzyl Biotin Benzyl Ester is a heterobicyclic compound with a molecular formula and a molecular weight of 424.56 g/mol . Its structure includes a biotin core with benzyl protection at both the primary amine (N-terminus) and the carboxylic acid group, forming a benzyl ester.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 424.56 g/mol | |
| Appearance | Yellow oil | |
| Solubility | DCM, ethyl acetate, chloroform | |
| Purity | ≥98% | |
| Storage Conditions | 2–8°C, protected from air/light |
The compound’s stability data remains unspecified in available literature, though its benzyl-protected groups suggest moderate stability under inert conditions .
Synthesis and Applications
3'N-Benzyl Biotin Benzyl Ester is primarily employed in the enantioselective synthesis of (+)-biotin, a vitamin essential for carboxylation reactions in metabolism. Key synthetic steps include:
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Protection of Functional Groups: Benzyl groups are introduced to the amine and carboxylic acid moieties to prevent unwanted side reactions during coupling .
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Coupling Reactions: The protected intermediate undergoes stereoselective reactions, such as the Fukuyama coupling, to establish the biotin’s fused bicyclic structure .
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Deprotection: Final removal of benzyl groups via hydrogenation or acidolysis yields (+)-biotin .
Key Synthesis Pathways
A notable industrial method involves:
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Strecker Reaction: Conversion of α-amino aldehydes to α-amino nitriles with high diastereoselectivity .
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S,N-Carbonyl Migration: Formation of thiolactones from amides, enabling cyclization to the biotin core .
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Fukuyama Coupling: Introduction of the 4-carboxybutyl chain using zinc reagents under Pd/C catalysis .
Research Findings and Innovations
Recent advancements highlight the compound’s versatility:
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Enantioselective Synthesis: The benzyl ester enables precise control over stereochemistry during biotin’s bicyclic formation, reducing racemization .
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Alternative Derivatives: Studies explore analogs with modified side chains using Haller–Bauer reactions, expanding applications in drug discovery .
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Industrial Scalability: Protocols using l-cysteine as a starting material demonstrate cost-effective routes for mass production .
Comparative Analysis with Related Compounds
The benzyl ester’s higher molecular weight reflects its dual protection, making it indispensable for stereochemical precision .
Future Directions
Ongoing research focuses on:
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